4-Methyl-3-pyrazol-1-yl-benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of benzoic acid, featuring a pyrazole ring substituted at the 3-position with a methyl group and at the 1-position with a benzoic acid moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit antibacterial, antiviral, and anticancer properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
It’s suggested that similar compounds disrupt the bacterial cell membrane . This disruption could lead to the leakage of cellular contents, thereby causing cell death.
Pharmacokinetics
The compound’s molecular weight of 20221 suggests it could be well-absorbed and distributed in the body
Result of Action
Based on its potential antibacterial activity, it may lead to bacterial cell death
Biochemische Analyse
Biochemical Properties
4-Methyl-3-pyrazol-1-yl-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-Methyl-3-pyrazol-1-yl-benzoic acid and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 4-Methyl-3-pyrazol-1-yl-benzoic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and oxidative stress. Additionally, 4-Methyl-3-pyrazol-1-yl-benzoic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 4-Methyl-3-pyrazol-1-yl-benzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s activity. Additionally, 4-Methyl-3-pyrazol-1-yl-benzoic acid can activate certain signaling pathways by interacting with receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-pyrazol-1-yl-benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-3-pyrazol-1-yl-benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 4-Methyl-3-pyrazol-1-yl-benzoic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold effects observed in these studies indicate that careful dosage optimization is crucial for maximizing the therapeutic potential of 4-Methyl-3-pyrazol-1-yl-benzoic acid while minimizing adverse effects .
Metabolic Pathways
4-Methyl-3-pyrazol-1-yl-benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of various xenobiotics. This interaction can lead to changes in the levels of metabolic intermediates and affect the overall metabolic flux. Additionally, 4-Methyl-3-pyrazol-1-yl-benzoic acid can influence the activity of other enzymes involved in lipid and carbohydrate metabolism, further highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of 4-Methyl-3-pyrazol-1-yl-benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of 4-Methyl-3-pyrazol-1-yl-benzoic acid can affect its bioavailability and efficacy, as well as its potential for causing adverse effects in non-target tissues .
Subcellular Localization
The subcellular localization of 4-Methyl-3-pyrazol-1-yl-benzoic acid is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of 4-Methyl-3-pyrazol-1-yl-benzoic acid in these compartments can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid typically involves the reaction of 4-methyl-3-pyrazole with benzoic acid derivatives under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as molecular iodine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrazole ring and benzoic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid
- 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid
Uniqueness
4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid is unique due to its specific substitution pattern on the pyrazole ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain contexts .
Eigenschaften
IUPAC Name |
4-methyl-3-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-4-9(11(14)15)7-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLMCUHVMWSUCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.